Ranatensin

概要

説明

The compound Ranatensin is a synthetic peptide composed of multiple amino acids. It is used in various scientific research applications, including drug development and the study of cellular functions. This compound is known for its complex structure and diverse biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ranatensin involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure its purity and quality.

化学反応の分析

Types of Reactions

Ranatensin: can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptide.

Reduction: Restored methionine-containing peptide.

Substitution: Peptide analogs with modified amino acid sequences.

科学的研究の応用

Pharmacological Effects

1.1 Cardiovascular Regulation

Ranatensin, an undecapeptide from the skin of Rana pipiens, has been studied extensively for its cardiovascular effects. It exhibits both hypertensive and hypotensive actions depending on the species and physiological conditions:

- Hypertensive Effects : In dogs and rabbits, this compound raises blood pressure through direct vasoconstriction, being approximately one-tenth as potent as angiotensin .

- Hypotensive Effects : Conversely, in monkeys, this compound can lower blood pressure, indicating a complex interaction with vascular smooth muscle that does not involve common neurotransmitter pathways like noradrenaline or bradykinin .

This dual action highlights this compound's potential as a therapeutic agent in managing blood pressure disorders.

1.2 Smooth Muscle Stimulation

Recent studies have identified this compound-HL, a bombesin-related tridecapeptide, which demonstrates significant stimulatory effects on smooth muscles:

- In Vitro Studies : this compound-HL and its derivative this compound-HL-10 were shown to stimulate contractions in rat urinary bladder and uterus smooth muscles with EC50 values of 5.4 nM and 19.2 nM respectively . This suggests potential applications in treating conditions related to smooth muscle function.

Anticancer Potential

This compound has emerged as a candidate for cancer therapy due to its interactions with dopaminergic receptors:

- Dopaminergic Activity : this compound was characterized as a ligand for dopamine receptors, notably DRD2. Its binding affinity was found to be significantly higher for DRD2 (IC50 = 12.69 nM) compared to DRD1 (IC50 > 10,000 nM) . This specificity suggests that this compound could be utilized in targeting tumors that express DRD2.

- Effects on Pancreatic Cancer Cells : In studies involving pancreatic cancer cell lines, this compound exhibited anticancer activity by potentially modulating pathways associated with tumor progression, although the exact mechanisms remain to be fully elucidated .

Structural Characterization and Synthesis

The structural characterization of this compound and its derivatives has facilitated further research into their applications:

- Synthesis Techniques : Techniques such as solid-phase peptide synthesis have been employed to create pure forms of this compound for experimental use . The molecular structure has been confirmed through methods like mass spectrometry, ensuring the reliability of biological assays.

Comparative Data Table

作用機序

The mechanism of action of Ranatensin involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate cellular pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the sequence of the peptide.

類似化合物との比較

Ranatensin: can be compared with other synthetic peptides, such as:

H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2: Similar structure but lacks certain amino acids.

H-DL-Pyr-DL-Val-DL-Pro-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-OH: Similar sequence but different terminal group.

The uniqueness of This compound lies in its specific amino acid sequence and terminal group, which confer distinct biological activities and research applications .

特性

CAS番号 |

29451-71-6 |

|---|---|

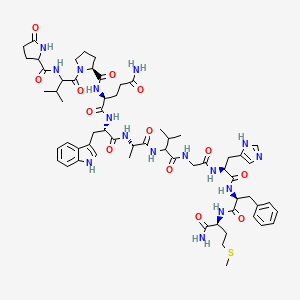

分子式 |

C61H84N16O13S |

分子量 |

1281.5 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41?,42-,43-,44-,45-,46-,50?,51?/m0/s1 |

InChIキー |

AUOCWSNQHWTPIJ-CFWJHKRRSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 |

異性体SMILES |

C[C@@H](C(=O)NC(C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 |

正規SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

XVPQWAVGHFM |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

pyro-Glu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-amide pyroglutamyl-valyl-prolyl-glutaminyl-tryptophyl-alanyl-valyl-glycyl-histidyl-phenylalanyl-methionylamide ranatensin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。